molecular formula C24H25NO6 B2968733 9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid CAS No. 2416231-29-1

9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid

Cat. No.: B2968733
CAS No.: 2416231-29-1
M. Wt: 423.465
InChI Key: NQGAXEOSTUVSRW-UHFFFAOYSA-N
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Description

This compound is a spirocyclic derivative featuring a 1,4-dioxa-9-azaspiro[5.5]undecane core, modified with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a carboxylic acid moiety. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its base-labile nature, while the carboxylic acid enables conjugation reactions. Its molecular formula is C₂₄H₂₅NO₆, with a molecular weight of 423.46 g/mol (estimated) .

Properties

IUPAC Name

9-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO6/c26-22(27)21-14-29-15-24(31-21)9-11-25(12-10-24)23(28)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20-21H,9-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGAXEOSTUVSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12COCC(O2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the Fmoc group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or diisopropylethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the Fmoc group.

    Substitution: Nucleophilic substitution reactions are common, particularly for modifying the Fmoc group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein folding.

    Medicine: Research into its potential therapeutic applications includes drug development and delivery systems.

    Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of 9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be selectively removed under mild conditions, revealing reactive sites that can participate in further chemical reactions. The spirocyclic core provides structural stability and influences the compound’s reactivity and binding properties.

Comparison with Similar Compounds

9-[(tert-Butoxy)carbonyl]-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic Acid (CAS 2413882-87-6)

  • Structure : Replaces Fmoc with tert-butoxycarbonyl (Boc).
  • Molecular Formula: C₁₄H₂₃NO₆.
  • Key Differences :
    • Protecting Group : Boc is acid-labile, requiring strong acids (e.g., TFA) for deprotection, whereas Fmoc is base-sensitive (e.g., piperidine).
    • Applications : Boc is preferred in solution-phase synthesis due to its stability under basic conditions, while Fmoc is standard in solid-phase peptide synthesis (SPPS) .
    • Solubility : Boc derivatives may exhibit better solubility in organic solvents compared to bulky Fmoc analogs.

3,9-Diazaspiro[5.5]undecane-3-carboxylic Acid, 9H-fluoren-9-ylmethyl Ester (CAS 1061755-63-2)

  • Structure : Contains a diazaspiro core (two nitrogen atoms) and an ester group instead of a carboxylic acid.
  • Molecular Formula : C₂₄H₂₆N₂O₃.
  • Key Differences: Reactivity: The ester group requires hydrolysis to carboxylic acid for further conjugation, adding synthetic steps. Conformational Rigidity: The diazaspiro structure may alter hydrogen-bonding interactions compared to the monoaza system .

1,4-Dioxa-9-azaspiro[5.5]undecane Hydrochloride

  • Structure : Simplifies the core structure, lacking Fmoc and carboxylic acid.
  • Molecular Formula: C₈H₁₅NO₂·HCl.
  • Key Differences :
    • Functionality : Absence of Fmoc and carboxylic acid limits its use in peptide synthesis.
    • Applications : Primarily serves as a scaffold for building larger molecules rather than direct conjugation .

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0)

  • Structure : Replaces the spirocyclic core with a piperazine ring.
  • Molecular Formula : C₂₁H₂₂N₂O₄.
  • Synthetic Utility: The acetic acid moiety allows for linker applications in drug design, contrasting with the spirocyclic core’s role in structural stabilization .

Physicochemical Properties

Property Target Compound 9-[(tert-Butoxy)carbonyl] Analog 1,4-Dioxa-9-azaspiro Hydrochloride
Molecular Weight (g/mol) 423.46 301.34 157.21 (core)
Functional Groups Fmoc, Carboxylic Acid Boc, Carboxylic Acid Amine, Spirocyclic Ether
Solubility Low in water; DMSO, DMF Moderate in organic solvents High in polar solvents (due to HCl salt)
Stability Base-sensitive Acid-sensitive Stable under neutral conditions

Biological Activity

The compound 9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid is a unique spirocyclic structure that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₄H₁₈N₂O₄
  • Molecular Weight : 270.30 g/mol
  • CAS Number : Not specified in the sources but can be derived from its structural characteristics.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The spirocyclic structure allows for unique steric and electronic properties, which may enhance its binding affinity to target proteins or enzymes.

  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through caspase activation pathways. For example, N-aryl-9-oxo-9H-fluorene derivatives demonstrated significant apoptosis-inducing activity in various cancer cell lines, suggesting that modifications to the fluorene ring could enhance such effects .
  • Inhibition of Tubulin Polymerization : Some derivatives have been reported to inhibit tubulin polymerization, which is crucial for cell division. This mechanism is vital for compounds aimed at cancer therapy as it prevents the proliferation of cancer cells .
  • Antioxidant Activity : Compounds with similar structures have exhibited antioxidant properties, contributing to their potential therapeutic applications in oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

StudyCompoundBiological ActivityFindings
N-aryl-9-oxo derivativesApoptosis inductionEC(50) values of 0.15–0.29 µM against T47D, HCT116 cells
9-cis-retinoic acid analoguesTranscriptional activationHighest activity with RXR selectivity
3-Oxa-9-azaspiro derivativesAntioxidant activitySignificant reactivity due to spiro configuration

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the introduction of functional groups that can enhance biological activity.

  • Starting Materials : The synthesis often begins with readily available fluorene derivatives.
  • Functionalization : Key steps involve functionalizing the fluorene core to introduce carboxylic acid and dioxo groups which are critical for biological interactions.

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